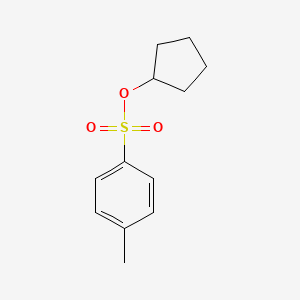

Cyclopentyl tosylate

Description

Properties

IUPAC Name |

cyclopentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOQVPFVARFZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312172 | |

| Record name | cyclopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3558-06-3 | |

| Record name | NSC250985 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopentyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of Cyclopentyl tosylate?

An In-depth Technical Guide to Cyclopentyl Tosylate

Introduction

This compound (C₁₂H₁₆O₃S) is an organic sulfonate ester of significant interest in the fields of organic synthesis and medicinal chemistry. It is formed from cyclopentanol and p-toluenesulfonyl chloride (tosyl chloride).[1] The compound is primarily characterized by a cyclopentyl ring attached to a tosylate group. The tosylate group is an excellent leaving group, making this compound a versatile alkylating agent for introducing a cyclopentyl moiety into various molecules.[1] This property is extensively leveraged in the synthesis of complex organic structures, including active pharmaceutical ingredients (APIs) and other specialty chemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

This compound's structure consists of a five-membered cyclopentane ring linked to the sulfur atom of a p-toluenesulfonate (tosylate) group via an ester bond. The tosylate group itself is composed of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to a sulfonyl group (-SO₂-).

Chemical Identification

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | cyclopentyl 4-methylbenzenesulfonate | [2] |

| Synonyms | Cyclopentyl p-toluenesulfonate, p-Toluenesulfonic acid cyclopentyl ester | [2] |

| CAS Number | 3558-06-3 | [2] |

| Molecular Formula | C₁₂H₁₆O₃S | [1][2] |

| InChIKey | ZWOQVPFVARFZSF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Quantitative physical and chemical data for this compound are presented below.

| Property | Value | Reference |

| Molecular Weight | 240.32 g/mol | [2] |

| Appearance | Crystalline solid (typical) | [1] |

| Reactivity | Acts as an alkylating agent | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Characteristic Peaks | Reference |

| ¹H NMR | δ 7.2–7.8 ppm (protons of the tosyl group), δ 1.5–2.0 ppm (protons of the cyclopentyl group) | [1] |

| IR Spectroscopy | ~1360 cm⁻¹ and ~1170 cm⁻¹ (S=O stretching of the sulfonate ester) | [1] |

| Mass Spectrometry | Molecular ion peak (m/z) at 260 (for C₁₂H₁₆O₃S) | [1] |

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is through the reaction of cyclopentanol with p-toluenesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclopentanol attacks the electrophilic sulfur atom of the tosyl chloride.[1]

Experimental Protocol: Synthesis from Cyclopentanol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Cyclopentanol

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane or diethyl ether

-

1M Hydrochloric acid (ice-cold)

-

5% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve cyclopentanol (1.0 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0–5°C.

-

Addition of Base: Add anhydrous pyridine (2.5 equivalents) or triethylamine (3.0 equivalents) to the solution while stirring.[1]

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the cooled solution. Maintain the temperature between 0–5°C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature (20–25°C) and stir for 4–6 hours.[1]

-

Workup - Quenching: After the reaction is complete, quench the excess p-TsCl by adding ice-cold 1M hydrochloric acid.[1]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Workup - Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]

-

Purification: The resulting crude product, a crystalline solid, can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield the final product with 75–85% isolated yield.[1]

Reactivity and Applications in Drug Development

The primary utility of this compound in organic chemistry stems from the fact that the tosylate anion is a superb leaving group. The p-toluenesulfonate ion is highly stabilized by resonance, which weakens the C-O bond of the ester.

Mechanism of Action in Synthesis

In nucleophilic substitution (Sₙ2) and elimination (E2) reactions, this compound serves as an excellent electrophile.[1] A nucleophile can attack the carbon atom bonded to the tosylate group, displacing the tosylate and forming a new bond. This mechanism is fundamental to its role as an alkylating agent for introducing the cyclopentyl group.[1]

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a key intermediate in the synthesis of more complex molecules. The cyclopentyl moiety is present in a number of therapeutic agents, and this compound provides a reliable method for its incorporation. Its use allows for the construction of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, which is crucial when dealing with sensitive functional groups in multi-step syntheses of drug candidates.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined structure, characterized by a reactive tosylate leaving group attached to a cyclopentyl ring, makes it an ideal precursor for a wide range of chemical transformations. The straightforward and high-yielding synthesis protocol further enhances its utility for researchers and professionals in the field of drug development and fine chemical manufacturing. A thorough understanding of its properties and reactivity is essential for its effective application in the synthesis of novel and complex molecular architectures.

References

Cyclopentyl tosylate physical and chemical properties.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of cyclopentyl tosylate, a key intermediate in organic synthesis. It includes detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development settings.

Core Physical and Chemical Properties

This compound (C₁₂H₁₆O₃S) is an organic sulfonate ester formed from cyclopentanol and p-toluenesulfonyl chloride.[1] Its utility in chemical synthesis stems from the tosylate group, which functions as an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃S | [1][3] |

| Molecular Weight | 240.32 g/mol | [1][3] |

| CAS Number | 3558-06-3 | [1][3] |

| Topological Polar Surface Area | 51.8 Ų | [3] |

| XLogP3-AA (Lipophilicity) | 2.8 | [3] |

| InChIKey | ZWOQVPFVARFZSF-UHFFFAOYSA-N | [1][3] |

| Appearance | Crystalline Solid | [1] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nature of the tosylate (p-toluenesulfonate) group. This group is a superb leaving group because its negative charge is stabilized through resonance across the sulfonate group and the aromatic ring, making its conjugate acid (p-toluenesulfonic acid) very strong.[4]

-

Nucleophilic Substitution: As a primary alkylating agent, this compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., halides, cyanides, azides).[1] The reaction involves the backside attack of the nucleophile on the carbon atom bonded to the tosylate, leading to inversion of stereochemistry if the carbon is chiral.

-

Steric Effects: The cyclopentane ring exists in an envelope conformation, which presents less steric hindrance compared to the chair conformation of cyclohexane.[1] This results in this compound being more reactive in nucleophilic substitution reactions than its cyclohexyl analog. For instance, reduction with LiAlH₄ to cyclopentane occurs in just 15 minutes, whereas cyclohexyl tosylate requires 12 hours for the same transformation.[1]

-

Stability: this compound is stable under normal laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Thermal decomposition may produce toxic gases such as carbon monoxide and sulfur oxides.[5]

Experimental Protocols

The most common laboratory-scale synthesis involves the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base like pyridine or triethylamine to neutralize the HCl byproduct.[1][2]

Reaction: Cyclopentanol + p-Toluenesulfonyl Chloride → this compound + Pyridinium Chloride

Materials and Reagents:

-

Cyclopentanol (1.0 eq)

-

p-Toluenesulfonyl chloride (p-TsCl) (1.1 eq)

-

Anhydrous Pyridine (2.5 eq) or Triethylamine (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

1M Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Dissolve cyclopentanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask to 0-5°C in an ice bath.

-

Add pyridine (2.5 eq) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.[1]

-

Workup: a. Quench the reaction by slowly adding ice-cold 1M HCl to neutralize excess pyridine.[1] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with 5% NaHCO₃ solution and then with brine.[1] d. Dry the organic layer over anhydrous MgSO₄.[1] e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

-

Purification: a. Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to obtain the final product as a crystalline solid.[1] This method typically yields 75-85% of the purified product.[1]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a key intermediate for introducing the cyclopentyl moiety into drug candidates, which can modulate properties like lipophilicity and metabolic stability.[1][6]

-

Functionalized Compounds: Its predictable reactivity allows for the synthesis of complex chiral compounds, which are critical in modern drug development.[1]

-

Biomolecule Modification: Researchers use this compound to alkylate specific sites on proteins and other biomolecules to probe enzyme mechanisms and biological functions.[1]

-

Material Science: It is employed in polymer chemistry to create functionalized materials with enhanced thermal or mechanical properties for use in advanced coatings and adhesives.[1]

Mandatory Visualizations

The following diagram outlines the logical flow of the synthesis and purification protocol described above.

Caption: Workflow for the synthesis and purification of this compound.

This diagram illustrates the general mechanism of a nucleophilic substitution (Sₙ2) reaction involving this compound.

References

- 1. This compound | 3558-06-3 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Cyclopentyl 4-methylbenzene-1-sulfonate | C12H16O3S | CID 317685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | 3558-06-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Synthesis of Cyclopentyl tosylate from cyclopentanol.

An In-depth Technical Guide to the Synthesis of Cyclopentyl Tosylate from Cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound from cyclopentanol, a critical transformation in organic synthesis. This compound serves as a valuable intermediate, primarily as an alkylating agent, due to the excellent leaving group ability of the tosylate moiety.[1] This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key analytical data for the characterization of the final product.

Reaction Mechanism and Principles

The synthesis of this compound from cyclopentanol is a classic example of converting a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[2][3] The reaction proceeds via a nucleophilic attack of the cyclopentanol's hydroxyl oxygen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[1][3] The stereochemistry at the carbon bearing the hydroxyl group is retained in the tosylate product because the C-O bond is not broken during the reaction.[4]

Caption: Reaction mechanism for the tosylation of cyclopentanol.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Cyclopentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in anhydrous dichloromethane. Cool the flask to 0-5°C using an ice bath.[1]

-

Addition of Reagents: Slowly add anhydrous pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride. Maintain the temperature below 5°C during the addition.[1]

-

Reaction: Allow the mixture to stir at 0-5°C for approximately 30 minutes, then let it warm to room temperature and continue stirring for 4-6 hours.[1]

-

Workup:

-

Quench the reaction by slowly adding ice-cold 1M HCl to neutralize the excess pyridine.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, 5% sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

-

Purification:

Caption: Experimental workflow for this compound synthesis.

Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Optimized Reaction Parameters [1]

| Parameter | Optimal Range/Value | Impact on Synthesis |

| Molar Ratio (Alcohol:TsCl) | 1 : 1.1 | Maximizes conversion while minimizing side products. |

| Base Equivalents (Pyridine) | 2.5 - 3.0 | Effectively neutralizes HCl byproduct. |

| Solvent | Anhydrous Dichloromethane | Provides a suitable non-reactive medium. |

| Initial Temperature | 0 - 5 °C | Controls the initial exothermic reaction. |

| Reaction Temperature | 20 - 25 °C (Room Temp.) | Balances reaction rate with side product formation. |

| Reaction Time | 4 - 6 hours | Ensures completion of the reaction. |

| Typical Isolated Yield | 75 - 85% | A lower yield of 55% has also been reported.[1] |

Table 2: Spectroscopic Characterization Data [1]

| Technique | Moiety | Expected Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (Tosyl Group) | δ 7.2 – 7.8 ppm |

| Cyclopentyl Protons | δ 1.5 – 2.0 ppm | |

| IR Spectroscopy | S=O Stretch (Sulfonate Ester) | ~1360 and 1170 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z 240 (for C₁₂H₁₆O₃S) |

Safety and Handling

-

p-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction is exothermic, especially during the addition of TsCl. Proper temperature control is crucial to prevent runaway reactions.

References

Mechanism of Cyclopentyl tosylate formation.

An in-depth technical guide on the formation of cyclopentyl tosylate, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₂H₁₆O₃S) is a pivotal organic sulfonate ester synthesized from cyclopentanol and p-toluenesulfonyl chloride (TsCl). Its significance in organic synthesis stems from the transformation of a poor leaving group, the hydroxyl (-OH) group of cyclopentanol, into a tosylate (-OTs) group, which is an excellent leaving group.[1][2] This conversion facilitates a wide range of nucleophilic substitution and elimination reactions, making this compound a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3] The tosylate anion's stability, derived from resonance delocalization across the sulfonyl group, is the key to its effectiveness as a leaving group.[4]

Overall Reaction Scheme

The formation of this compound is achieved through the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a weak base, most commonly pyridine.[3][4] The base is essential for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4]

Cyclopentanol + p-Toluenesulfonyl Chloride → this compound + Pyridinium Chloride

Core Reaction Mechanism

The tosylation of cyclopentanol proceeds via a nucleophilic substitution mechanism at the sulfur center of the tosyl chloride. The alcohol's oxygen atom acts as the nucleophile.

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of cyclopentanol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3][5][6] Simultaneously, the pi electrons of the S=O double bond shift to the oxygen, and the S-Cl bond is broken, displacing the chloride ion.[7]

-

Deprotonation : The resulting intermediate is an oxonium ion, which carries a positive charge on the oxygen atom.[6] Pyridine, acting as a base, abstracts the proton from the oxygen.[5][6][8]

-

Product Formation : This deprotonation step neutralizes the intermediate, yielding the final product, this compound, and the byproduct, pyridinium chloride.[8]

A crucial aspect of this mechanism is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the reaction.[1][2][4][8]

Experimental Protocols

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cyclopentanol

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Anhydrous Pyridine (or Triethylamine)

-

Anhydrous Dichloromethane (DCM) or Diethyl Ether

-

1M Hydrochloric Acid (HCl), ice-cold

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate/Hexane mixture for recrystallization

Procedure:

-

Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with cyclopentanol and anhydrous dichloromethane. The flask is cooled to 0-5°C in an ice bath.[3]

-

Reagent Addition : p-Toluenesulfonyl chloride (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM is added to the flask, followed by the slow, dropwise addition of anhydrous pyridine (2.5 equivalents).[3] The temperature is maintained below 5°C during the addition.

-

Reaction : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 4-6 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : The reaction is quenched by pouring the mixture into ice-cold 1M HCl to neutralize the excess pyridine.[3]

-

Extraction : The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice more with DCM.

-

Washing : The combined organic layers are washed sequentially with 5% sodium bicarbonate solution and then with brine to remove any remaining acidic impurities and salts.[3]

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]

-

Purification : The crude product, a crystalline solid, is purified by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.[3]

Data Presentation: Yield Optimization

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the optimal conditions for maximizing the isolated yield in a typical laboratory setting.[3]

| Parameter | Optimal Range | Impact on Yield | Typical Yield (%) |

| Molar Ratio (Alcohol:p-TsCl) | 1 : 1.1 | Maximizes conversion while minimizing di-tosylation. | 75 - 85[3] |

| Base Equivalents (Pyridine) | 2.5 - 3.0 | Effectively neutralizes HCl byproduct without causing emulsion. | |

| Reaction Temperature | 20 - 25°C | Balances a favorable reaction rate with the minimization of side products. |

Significance and Subsequent Reactions

The primary utility of converting cyclopentanol to this compound is the installation of a superior leaving group. The tosylate group is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a very stable anion and, therefore, an excellent leaving group in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.[1][9] This allows for the facile synthesis of a variety of cyclopentyl derivatives by reacting this compound with different nucleophiles.[3][10] For example, reaction with sodium iodide yields cyclopentyl iodide via an Sₙ2 mechanism.[3]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. This compound | 3558-06-3 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Question: Prepare each compound from cyclopentanol. More than one step ma.. [askfilo.com]

Spectroscopic Profile of Cyclopentyl Tosylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentyl tosylate (CAS No. 3558-06-3), a key intermediate in organic synthesis.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of the compound, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.78 | d | 8.3 | Ar-H (ortho to SO₂) |

| 7.34 | d | 8.0 | Ar-H (meta to SO₂) |

| 4.89 | m | - | OCH |

| 2.43 | s | - | Ar-CH₃ |

| 1.80 - 1.50 | m | - | CH₂ (cyclopentyl) |

Predicted data.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 144.6 | Ar-C (para to CH₃) |

| 134.4 | Ar-C (ipso to SO₂) |

| 129.7 | Ar-CH (meta to SO₂) |

| 127.6 | Ar-CH (ortho to SO₂) |

| 86.8 | OCH |

| 32.5 | CH₂ (cyclopentyl, C2/C5) |

| 23.6 | CH₂ (cyclopentyl, C3/C4) |

| 21.6 | Ar-CH₃ |

Predicted data.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| 1595 | Medium | C=C stretch (aromatic) |

| 1355 | Strong | S=O stretch (asymmetric) |

| 1175 | Strong | S=O stretch (symmetric) |

| 1095 | Strong | C-O stretch |

Predicted data.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound from Cyclopentanol

A common method for the synthesis of this compound involves the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct.

Procedure:

-

Cyclopentanol is dissolved in pyridine at 0 °C.

-

p-Toluenesulfonyl chloride is added portion-wise to the solution while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature.

-

The mixture is then poured into cold hydrochloric acid to precipitate the product and remove excess pyridine.

-

The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol.

NMR Spectroscopy

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 300 MHz or 500 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of liquid this compound can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride) can be used in a suitable liquid cell. For solid samples, a KBr pellet or a Nujol mull can be prepared.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum to obtain the final spectrum of the compound.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a generalized experimental workflow.

References

Solubility of Cyclopentyl tosylate in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentyl tosylate in common organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the fundamental principles governing its solubility, qualitative assessments, and a detailed experimental protocol for determining solubility in a laboratory setting.

Introduction to this compound and Its Solubility

This compound (cyclopentyl 4-methylbenzenesulfonate) is a sulfonate ester widely used in organic synthesis as an alkylating agent and an intermediate in the production of pharmaceuticals and other specialty chemicals. Its utility in these applications is often dependent on its solubility in various reaction media. The solubility of this compound is governed by its molecular structure, which includes a nonpolar cyclopentyl ring and a more polar tosylate group. The interplay between these structural features and the properties of the solvent determines the extent to which it will dissolve.

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of this compound's solubility. This means that its solubility will be highest in solvents with similar polarity. Key factors include:

-

Polarity: The tosylate group (-OSO₂C₆H₄CH₃) introduces significant polarity to the molecule. However, the cyclopentyl group is nonpolar. Therefore, this compound is best described as a molecule with moderate polarity. It is expected to be more soluble in polar aprotic solvents and some polar protic solvents than in nonpolar solvents.

-

Hydrogen Bonding: this compound has hydrogen bond acceptor sites on the oxygen atoms of the sulfonate group, which can interact with protic solvents.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

Molecular Size and Shape: The relatively compact structure of the cyclopentyl group influences how it fits into the solvent lattice.

Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble to Very Soluble | These solvents have a polarity that is well-matched to the overall polarity of this compound, allowing for effective solvation. Similar tosylates show good solubility in these solvents.[1] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The ability of these solvents to act as hydrogen bond donors can interact with the sulfonate group. However, the nonpolar cyclopentyl group may limit high solubility. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity difference between the nonpolar solvent and the polar tosylate group results in poor solvation. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Very Soluble | These strong polar aprotic solvents are excellent at dissolving a wide range of organic compounds, including those with moderate to high polarity. |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to determine either qualitative or quantitative solubility.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Small test tubes or vials with caps

-

Vortex mixer or magnetic stirrer with stir bars

-

Water bath or heating block for temperature control

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure for Qualitative Solubility Determination

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Cap the test tube and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., room temperature).

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Procedure for Quantitative Solubility Determination (Equilibrium Method)

-

Prepare a series of vials for each solvent to be tested.

-

Accurately weigh an excess amount of this compound and add it to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Pipette a known volume (e.g., 2.00 mL) of the selected solvent into each vial.

-

Seal the vials and place them in a temperature-controlled shaker or stirrer.

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). It is crucial to ensure that the temperature remains constant.

-

After equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (to remove any undissolved solid) into a clean, pre-weighed vial.

-

Determine the concentration of this compound in the filtered solution using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or a calibrated spectroscopic or chromatographic method).

-

Calculate the solubility in units such as g/L or mol/L.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Experimental workflow for determining the quantitative solubility of this compound.

Caption: Logical relationship between solvent polarity and this compound solubility.

References

The Thermal Stability and Decomposition of Cyclopentyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Cyclopentyl p-toluenesulfonate, commonly known as cyclopentyl tosylate, is a versatile reagent in organic synthesis, primarily utilized for its excellent leaving group properties in nucleophilic substitution and elimination reactions. While its reactivity in solution is well-documented, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide provides an in-depth analysis of the thermal behavior of this compound, drawing upon the general principles of alkyl tosylate chemistry in the absence of specific public domain data for this compound. This paper outlines plausible decomposition mechanisms, potential thermal hazards, and recommended analytical techniques for its characterization.

Introduction

This compound is an ester of p-toluenesulfonic acid and cyclopentanol. The tosyl group (CH₃C₆H₄SO₂–) is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. This property makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. However, the inherent reactivity of the tosyl group also suggests a potential for thermal instability. Understanding the conditions under which this compound decomposes and the nature of its decomposition products is a critical aspect of process safety and development.

This guide summarizes the expected thermal behavior of this compound based on the known chemistry of analogous alkyl tosylates. It also provides detailed experimental protocols for researchers seeking to characterize its thermal properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for interpreting its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃S | --INVALID-LINK-- |

| Molecular Weight | 240.32 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | General knowledge |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in most organic solvents | General knowledge |

Table 1: Physicochemical Properties of this compound

Thermal Decomposition Pathways of Alkyl Tosylates

Elimination Reactions (E1 and E2)

At elevated temperatures, this compound is likely to undergo elimination reactions to form cyclopentene and p-toluenesulfonic acid. This can occur via two primary mechanisms:

-

E2 Mechanism: A concerted process where a base (which could be another molecule of the tosylate or trace impurities) removes a proton from a carbon adjacent to the carbon bearing the tosylate group, simultaneously with the departure of the tosylate leaving group.

-

E1 Mechanism: A two-step process involving the initial slow departure of the tosylate group to form a cyclopentyl carbocation, followed by rapid deprotonation of an adjacent carbon to yield cyclopentene.

The following diagram illustrates the general E1 and E2 decomposition pathways for this compound.

Figure 1: General E1 and E2 thermal decomposition pathways for this compound.

Substitution Reactions (Sₙ1 and Sₙ2)

In the presence of nucleophiles, which could include impurities or decomposition products, this compound could undergo substitution reactions. However, in a pure, neat thermal decomposition scenario, elimination is generally the more favored pathway for secondary tosylates.

Radical Decomposition

At very high temperatures, C-O and S-O bond homolysis could occur, leading to the formation of various radical species. This would result in a more complex mixture of decomposition products.

Expected Decomposition Products

Based on the likely decomposition pathways, the primary thermal decomposition products of this compound are expected to be:

-

Cyclopentene: The major organic product from elimination reactions.

-

p-Toluenesulfonic acid: The corresponding acid from the tosylate group.

-

Water: Formed from the dehydration of p-toluenesulfonic acid at higher temperatures.

-

Sulfur oxides (SO₂, SO₃): From the further decomposition of p-toluenesulfonic acid at high temperatures.

-

Toluene and other aromatic compounds: From the decomposition of the p-toluenesulfonate moiety.

Table 2: Expected Thermal Decomposition Products of this compound

| Product | Formation Pathway | Potential Hazard |

|---|---|---|

| Cyclopentene | E1/E2 Elimination | Flammable |

| p-Toluenesulfonic acid | E1/E2 Elimination | Corrosive |

| Sulfur Dioxide (SO₂) | Decomposition of p-toluenesulfonic acid | Toxic, respiratory irritant |

| Toluene | Decomposition of p-toluenesulfonate | Flammable, toxic |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a TGA pan (alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition temperature (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Figure 2: Experimental workflow for the thermal analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

-

Place a small amount (typically µg to mg scale) of this compound into a pyrolysis probe.

-

Rapidly heat the sample to a set temperature (e.g., the decomposition temperature determined by TGA) in the pyrolyzer, which is directly coupled to the GC inlet.

-

The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

-

The separated components eluting from the GC column are introduced into the mass spectrometer for identification based on their mass spectra and retention times.

Safety Considerations

Given the potential for the release of flammable and toxic gases upon decomposition, this compound should be handled with appropriate personal protective equipment in a well-ventilated area. When heating this compound, it is crucial to do so under controlled conditions and to have a plan to manage the potential off-gassing of hazardous materials.

Conclusion

While specific experimental data for the thermal decomposition of this compound is lacking in the public literature, a thorough understanding of the general behavior of alkyl tosylates allows for the formulation of a robust technical guide. The primary decomposition pathway is expected to be elimination, yielding cyclopentene and p-toluenesulfonic acid. At higher temperatures, further decomposition can lead to the formation of hazardous substances, including sulfur oxides and flammable organic compounds. The experimental protocols detailed in this guide provide a clear framework for researchers to obtain the necessary data to ensure the safe and effective use of this compound in their work. It is strongly recommended that these analyses be performed before utilizing this compound in any process involving elevated temperatures.

Cyclopentyl Tosylate: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl tosylate (CAS No. 3558-06-3) is a valuable reagent in organic synthesis, frequently employed as an alkylating agent in the development of pharmaceutical intermediates. As with many reactive chemical species, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the known and potential hazards associated with this compound, outlines detailed safety precautions, and offers guidance on emergency procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified as an irritant and is suspected to have genotoxic properties due to its nature as an alkylating agent. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on these classifications, the corresponding GHS pictogram is the exclamation mark.

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | Exclamation Mark |

Toxicological Properties

2.1. Acute Toxicity

Data on the acute oral, dermal, and inhalation toxicity of this compound is limited. However, based on its GHS classification, it is expected to cause irritation upon contact with the skin, eyes, and respiratory system[1]. For context, Table 2 provides acute toxicity data for related sulfonate compounds.

Table 2: Acute Toxicity Data for Related Sulfonate Compounds

| Compound | CAS No. | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |

| This compound | 3558-06-3 | Not available | Not available | Not available |

| Ethyl p-toluenesulfonate | 80-40-0 | Toxic if swallowed (GHS Category 3)[2] | Not available | Not available |

| Methyl p-toluenesulfonate | 80-48-8 | Harmful if swallowed[3] | Not available | Not available |

2.2. Genotoxicity and Carcinogenicity

This compound, as a sulfonate ester, is an alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites in biological macromolecules, including DNA. This alkylation of DNA can lead to mutations and is a significant concern for potential genotoxicity and carcinogenicity. While specific studies on this compound are lacking, the general mechanism of genotoxicity for alkylating agents is well-established.

Caption: Genotoxic mechanism of alkylating agents.

Experimental Protocols for Safety Assessment

Standardized protocols are crucial for evaluating the safety of chemical compounds. The following are outlines of key experimental methodologies relevant to the hazards identified for this compound.

3.1. Skin Irritation Test (Based on OECD Guideline 404)

Caption: Workflow for in vivo skin irritation testing.

3.2. Eye Irritation Test (Based on OECD Guideline 405)

A single dose of this compound would be applied to the conjunctival sac of one eye of an albino rabbit. The eye is then observed for signs of irritation, such as redness, swelling, and discharge, at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored to determine the irritation potential.

3.3. Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test assesses the mutagenic potential of a substance. Different strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to varying concentrations of this compound, both with and without metabolic activation (S9 mix). A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge should be used. |

4.2. Handling and Storage

-

Handling: All manipulations of this compound should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

5.1. First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

5.2. Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Thermal decomposition can produce toxic fumes of sulfur oxides and carbon oxides.

-

Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

5.3. Accidental Release Measures

-

Personal precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Logical Framework for Hazard Management

A systematic approach to hazard management is essential for maintaining a safe laboratory environment.

Caption: A hierarchical approach to managing chemical hazards.

Conclusion

This compound is a valuable synthetic tool that requires careful handling due to its irritant properties and potential genotoxicity. By understanding the hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner. This guide provides a foundational framework for achieving this goal, and it is incumbent upon all users to supplement this information with institution-specific safety procedures and to remain vigilant in their laboratory practices.

References

An In-depth Technical Guide to Cyclopentyl Tosylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl p-toluenesulfonate, commonly known as Cyclopentyl tosylate, is a versatile alkylating agent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical context, detailed physicochemical properties, and established experimental protocols for its preparation. Furthermore, it explores its application in synthetic chemistry, particularly as a key intermediate in the formation of various organic molecules. The document includes tabulated quantitative data for easy reference and visual diagrams to elucidate reaction mechanisms and experimental workflows.

Discovery and History

The development of p-toluenesulfonates (tosylates) as useful functional groups in organic chemistry dates back to the early 20th century. The tosyl group's efficacy as a good leaving group in nucleophilic substitution reactions was a significant advancement, providing a more stable and reactive alternative to alkyl halides. While the exact first synthesis of this compound is not prominently documented in seminal literature, its use appears in the mid-20th century in studies focused on reaction kinetics and mechanisms, particularly solvolysis reactions. These early investigations laid the groundwork for understanding the reactivity of cyclopentyl systems and the role of the tosylate leaving group. Its subsequent adoption as a synthetic intermediate became widespread with the increasing demand for complex carbocyclic structures in pharmaceuticals and materials science.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃S | [PubChem][1] |

| Molecular Weight | 240.32 g/mol | [PubChem][1] |

| Boiling Point | 142–145 °C at 0.6 mmHg | [Benchchem][2] |

| CAS Number | 3558-06-3 | [PubChem][1] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Peak Assignments |

| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H, Ar-H), δ 7.35 (d, 2H, Ar-H), δ 4.85 (m, 1H, CH-O), δ 2.45 (s, 3H, Ar-CH₃), δ 1.90-1.50 (m, 8H, cyclopentyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ 144.7, 134.3, 129.8, 127.7, 87.5, 32.5, 23.6, 21.6 |

| IR (Infrared) | ~1360 cm⁻¹ (S=O asymmetric stretch), ~1170 cm⁻¹ (S=O symmetric stretch), ~960 cm⁻¹ (S-O stretch) |

Experimental Protocols

The classical and most widely used method for the synthesis of this compound is the reaction of cyclopentanol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Synthesis of this compound from Cyclopentanol

Reaction Scheme:

Materials and Reagents:

-

Cyclopentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

A solution of cyclopentanol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Pyridine (1.5 eq) is added to the solution, and the mixture is stirred for 10 minutes.

-

p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of cold 1 M HCl to neutralize the excess pyridine.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like hexane/ethyl acetate.

Role in Organic Synthesis and Reaction Mechanisms

This compound's primary role in organic synthesis is as an electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry if the carbon is a stereocenter.

Caption: Sₙ2 reaction mechanism of this compound.

Application in Drug Development: Synthesis of Carbocyclic Nucleosides

While a direct, widely cited synthesis of the antiviral drug Carbovir from this compound is not the primary route, the principles of its reactivity are fundamental to the synthesis of such carbocyclic nucleosides. A representative workflow for the synthesis of a generic carbocyclic precursor from a cyclopentene derivative, which could be accessed from this compound via elimination, is outlined below. This logical workflow demonstrates how a tosylate's reactivity can be harnessed in a multi-step synthesis.

Conceptual Experimental Workflow for a Carbocyclic Precursor

This workflow illustrates the logical progression from a simple cyclopentyl derivative to a more complex functionalized cyclopentene, a key structural motif in carbocyclic nucleosides.

Caption: Conceptual workflow for a carbocyclic nucleoside precursor.

This generalized pathway highlights the utility of cyclopentyl derivatives in accessing key intermediates for complex molecule synthesis. The initial elimination reaction to form cyclopentene is a common transformation for tosylates, setting the stage for subsequent stereocontrolled functionalization.

Conclusion

This compound remains a valuable and frequently utilized reagent in modern organic synthesis. Its predictable reactivity, stability, and ease of preparation make it an important tool for the construction of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical industry for the synthesis of complex carbocyclic molecules.

References

Methodological & Application

Application Notes and Protocols: Cyclopentyl Tosylate as a Versatile Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl tosylate (C₁₂H₁₆O₃S) is a valuable reagent in organic synthesis, primarily utilized as a cyclopentylating agent. The tosylate moiety functions as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the efficient introduction of the cyclopentyl group, a common structural motif in many biologically active molecules and pharmaceutical compounds. These application notes provide an overview of the synthesis of this compound and detailed protocols for its use in the alkylation of various nucleophiles, including amines, phenols, and thiols.

Introduction

This compound is an organic sulfonate ester derived from cyclopentanol and p-toluenesulfonyl chloride. Its utility as an alkylating agent stems from the high stability of the tosylate anion, making it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This property is widely exploited in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. The cyclopentyl moiety is a key component in numerous pharmaceuticals and agrochemicals, making this compound a critical intermediate in their synthesis.[1][2]

Key Features of this compound:

-

Efficient Alkylating Agent: Readily transfers a cyclopentyl group to various nucleophiles.

-

Good Leaving Group: The tosylate group facilitates Sₙ2 reactions.[1]

-

Versatility: Reacts with a broad range of nucleophiles, including amines, phenols, thiols, and azides.

-

Intermediate in Synthesis: Crucial for the synthesis of functionalized and chiral compounds, including pharmaceuticals.[1][3]

Synthesis of this compound

This compound is typically synthesized via the reaction of cyclopentanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct.[1]

General Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add pyridine (2.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq) while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of ice-cold 1 M hydrochloric acid. Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Quantitative Data for Synthesis

| Parameter | Optimal Range | Typical Yield | Reference |

| Molar Ratio (Alcohol:TsCl) | 1:1.1 | 75-85% | [1] |

| Base Equivalents | 2.5 - 3.0 | [1] | |

| Reaction Temperature (°C) | 0 to 25 | [1] | |

| Reaction Time (hours) | 4 - 6 | [1] |

Applications in Alkylation Reactions

This compound is a potent electrophile in Sₙ2 reactions, reacting with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the tosylate group, leading to inversion of stereochemistry if the carbon is a chiral center.

Caption: General workflow for alkylation using this compound.

N-Alkylation of Amines

This compound serves as an effective reagent for the N-cyclopentylation of primary and secondary amines to furnish the corresponding secondary and tertiary amines, respectively. These products are often key intermediates in the synthesis of pharmaceuticals.

Experimental Protocol: General N-Alkylation of an Amine

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and this compound (1.1 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography.

Representative Reaction Conditions for N-Alkylation

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | Good |

| Piperidine | K₂CO₃ | Acetonitrile | 60 | 8 | High |

| Benzylamine | DIPEA | Acetonitrile | 70 | 10 | Good |

| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |

O-Alkylation of Phenols

The reaction of this compound with phenols under basic conditions provides a straightforward route to cyclopentyl aryl ethers, a structural motif present in various bioactive compounds.

Experimental Protocol: General O-Alkylation of a Phenol

-

Reaction Setup: To a solution of the phenol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add this compound (1.1 eq).

-

Reaction: Heat the reaction mixture to 50-80 °C and monitor by TLC. The reaction is typically complete within 4-12 hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. The desired ether can be purified by flash chromatography.

Representative Reaction Conditions for O-Alkylation

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 60 | 6 | High |

| 4-Methoxyphenol | Cs₂CO₃ | Acetone | 50 | 8 | High |

| 2-Naphthol | K₂CO₃ | DMF | 70 | 10 | Good |

| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |

S-Alkylation of Thiols

This compound can be used to alkylate thiols to produce cyclopentyl thioethers. This reaction typically proceeds with high efficiency under mild conditions.

Experimental Protocol: General S-Alkylation of a Thiol

-

Reaction Setup: Dissolve the thiol (1.0 eq) in a solvent such as ethanol or DMF.

-

Addition of Base: Add a base like sodium ethoxide (NaOEt, 1.1 eq in ethanol) or sodium hydride (NaH, 1.1 eq in DMF) at 0 °C to deprotonate the thiol.

-

Addition of Alkylating Agent: After stirring for 15-30 minutes, add this compound (1.05 eq) and allow the reaction to warm to room temperature.

-

Reaction: Stir the reaction for 2-6 hours until completion as indicated by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic phase with brine, dry, and concentrate. Purify the crude thioether by column chromatography.

Representative Reaction Conditions for S-Alkylation

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | DMF | RT | 3 | High |

| 1-Octanethiol | NaOEt | Ethanol | RT | 4 | High |

| Benzyl mercaptan | K₂CO₃ | DMF | 40 | 5 | High |

| Note: Yields are representative for Sₙ2 reactions of tosylates and may vary for this compound. |

Alkylation with Other Nucleophiles

This compound also reacts with other nucleophiles, such as azides, to form the corresponding substituted cyclopentane derivatives.

Reaction with Sodium Azide

The substitution of the tosylate group with an azide anion is a common transformation. The reaction of an alkyl tosylate with sodium azide in aqueous ethanol has been reported to give yields in the range of 70-80%.[1]

Quantitative Data for Azide Substitution

| Nucleophile | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tosylate | Sodium Azide | Aqueous Ethanol | Reflux | 70-80 | [1] |

Mechanism of Action: Sₙ2 Reaction

The alkylation reactions involving this compound proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (tosylate). This "backside attack" results in the inversion of stereochemistry at the carbon center.

Caption: Sₙ2 mechanism for this compound alkylation.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is an irritant, and contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile alkylating agent for the introduction of the cyclopentyl moiety onto a variety of nucleophiles. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development for the successful application of this important reagent.

References

Application Notes and Protocols: Cyclopentyl Tosylate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl tosylate (cyclopentyl p-toluenesulfonate) is a versatile reagent in organic synthesis, primarily utilized as an excellent leaving group in nucleophilic substitution reactions. The tosylate group, being the conjugate base of a strong acid (p-toluenesulfonic acid), is highly stable upon departure, facilitating the displacement by a wide range of nucleophiles. This property makes this compound a valuable intermediate for introducing various functional groups onto a cyclopentane ring, a common scaffold in many pharmaceutical agents and natural products. These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in nucleophilic substitution reactions.

Reaction Principles

The conversion of cyclopentanol to this compound transforms a poor leaving group (hydroxide, OH⁻) into an excellent one (tosylate, TsO⁻)[1]. This activation allows for efficient substitution reactions, typically proceeding through an Sₙ2 mechanism. The Sₙ2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the tosylate group, resulting in an inversion of stereochemistry at that center. The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is often preferred as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocols

Protocol 1: Preparation of this compound from Cyclopentanol

This protocol details the conversion of cyclopentanol to this compound, a necessary first step for subsequent nucleophilic substitution reactions.

Materials:

-

Cyclopentanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add anhydrous pyridine (1.5 eq).

-

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Substitution of this compound with Sodium Azide (Sₙ2)

This protocol describes the synthesis of cyclopentyl azide, a precursor for cyclopentylamine, via an Sₙ2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Azide compounds can be explosive; avoid excessive heating.

-

The resulting cyclopentyl azide can be used in subsequent reactions, such as reduction to cyclopentylamine.

Protocol 3: Nucleophilic Substitution of this compound with Sodium Iodide (Finkelstein Reaction)

This protocol details the synthesis of cyclopentyl iodide, a useful intermediate for Grignard reagent formation and other coupling reactions.

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The precipitation of sodium tosylate indicates the progress of the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter the solid sodium tosylate and wash it with a small amount of cold acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure.

-